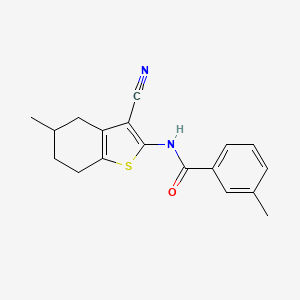

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11-4-3-5-13(8-11)17(21)20-18-15(10-19)14-9-12(2)6-7-16(14)22-18/h3-5,8,12H,6-7,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBQPRANCUSVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC(=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiophene Core: The initial step often involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the cyano-substituted benzothiophene with 3-methylbenzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The benzothiophene core and the benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analog 1: N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Key Differences :

- Substituents: Replaces the cyano and 5-methyl groups with a benzoyl moiety at position 3.

- Conformational Analysis : The cyclohexene ring adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°) .

- Intermolecular Interactions : Exhibits intramolecular N–H⋯O hydrogen bonding and weak π–π stacking (Cg–Cg distance: 3.9009 Å) .

The absence of a methyl group on the tetrahydrobenzothiophene ring may reduce hydrophobicity.

Structural Analog 2: N-(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Key Differences :

- Amide Group : Substitutes 3-methylbenzamide with a benzothiazole-2-carboxamide group.

- Molecular Weight : Higher molecular weight (C₂₀H₁₈N₃OS₂; 396.5 g/mol) due to the benzothiazole moiety .

Implications :

The benzothiazole ring introduces additional sulfur and nitrogen atoms, which could enhance metal-binding capacity or alter pharmacokinetic properties (e.g., metabolic stability) compared to the simpler 3-methylbenzamide group.

Structural Analog 3: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Key Differences :

- Side Chain: Features a thiazolidinone-acetamide side chain instead of 3-methylbenzamide.

- Functional Groups: Contains an imino group and a thiazolidinone ring, which may participate in hydrogen bonding or redox interactions .

The ethyl substituents may increase lipophilicity, affecting membrane permeability.

Comparative Data Table

Implications for Drug Design

- Electron-Withdrawing Groups: The cyano group in the target compound may enhance electrophilicity, influencing reactivity in further derivatization.

- Hydrophobicity: Methyl and benzamide groups may improve blood-brain barrier penetration compared to polar thiazolidinone analogs .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Molecular Structure and Properties

The compound has a molecular formula of C18H15N3OS2 and a molecular weight of approximately 353.46 g/mol. Its structure incorporates a benzothiophene ring, a cyano group, and an amide functional group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H15N3OS2 |

| Molecular Weight | 353.46 g/mol |

| Structural Features | Benzothiophene ring, cyano group, aromatic amide |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through enzyme inhibition .

Antibacterial and Antifungal Activities

The compound has demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Enzyme Inhibition

The mechanism of action includes inhibition of specific kinases , notably JNK2 and JNK3. Compounds structurally related to this benzothiophene derivative have been identified as potent inhibitors of these kinases, which play critical roles in various cellular signaling pathways .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of enzymes such as JNK kinases, disrupting their normal function.

- Receptor Modulation : It may interact with cell surface receptors to modulate signaling pathways involved in cell survival and proliferation.

- DNA Interaction : Potential intercalation between DNA base pairs could affect replication and transcription processes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- A study highlighted the selectivity of related compounds for JNK kinases over other MAPK family members (JNK1, p38alpha) with IC50 values indicating strong inhibitory effects .

- Another investigation reported that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .

Q & A

Basic: What critical steps optimize the synthesis of this compound, and how can reaction yields be improved?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use carbodiimide-based reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in dichloromethane with triethylamine as a base to activate carboxylic acids for coupling with amine intermediates .

- Cyano group introduction : Employ nucleophilic substitution or cyanation reactions under inert atmospheres to prevent side reactions.

- Purification : Column chromatography (silica gel, 60–120 mesh) with gradient elution (e.g., 20% ethyl acetate in hexane) ensures high purity .

Yield optimization : Control reaction temperatures (room temperature for coupling, elevated for cyanation), use anhydrous solvents, and monitor progress via TLC .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., methyl groups at δ 1.2–2.5 ppm) and carbon types (cyano at ~110 ppm) .

- Infrared (IR) Spectroscopy : Confirm functional groups (C≡N stretch ~2200 cm, amide C=O ~1650 cm) .

- X-ray crystallography : Resolve 3D structure using SHELX or OLEX2 for refinement. Key parameters include bond lengths (e.g., C–S: 1.71–1.75 Å) and dihedral angles (e.g., 7.1° between fused rings) .

Advanced: How are crystallographic data contradictions addressed during structure refinement?

Answer:

- Hydrogen placement : Use riding models for H atoms with fixed bond lengths (CH: 0.93 Å, NH: 0.86 Å) and isotropic displacement parameters .

- Disorder handling : Apply split positions for disordered atoms and refine occupancy factors.

- Validation tools : Employ R-factors (e.g., for high-quality data) and check for outliers in residual electron density maps .

Advanced: What strategies identify biological targets and assess binding interactions?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on hydrophobic pockets and hydrogen bonds (e.g., benzamide carbonyl interactions with kinases) .

- In vitro assays : Measure IC values against enzyme targets (e.g., JNK kinases) using fluorescence polarization or radiometric assays .

- Structure-activity relationships (SAR) : Modify substituents (e.g., methyl vs. tert-butyl groups) to correlate structural changes with activity shifts .

Advanced: How are contradictions in biological activity data resolved?

Answer:

- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.

- Off-target profiling : Use proteome-wide screens (e.g., KinomeScan) to identify unintended interactions .

- Crystallographic alignment : Compare ligand-bound vs. apo protein structures to validate binding poses .

Advanced: What computational protocols optimize molecular docking studies?

Answer:

- Protein preparation : Remove water molecules, add hydrogens, and assign charges (e.g., AMBER force field).

- Grid generation : Define binding sites using co-crystallized ligands (resolution <2.0 Å preferred).

- Scoring functions : Use consensus scoring (e.g., Glide SP + MM-GBSA) to rank binding affinities .

Advanced: How do solvent and reaction conditions influence synthetic pathways?

Answer:

- Solvent polarity : Dichloromethane enhances carbodiimide-mediated couplings; DMF improves solubility for nitro group substitutions .

- Temperature control : Low temps (0–5°C) minimize side reactions during bromination; reflux (80–100°C) accelerates hydrolysis .

- Catalysts : Use Pd/C for hydrogenation or LiAlH for selective reductions .

Advanced: How are hydrogen bonding and π-π interactions analyzed in crystallography?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.